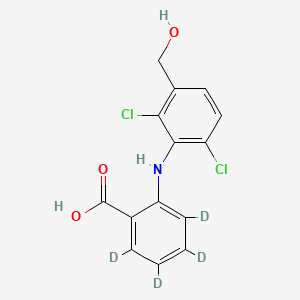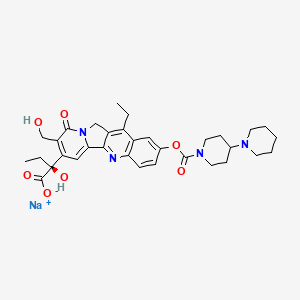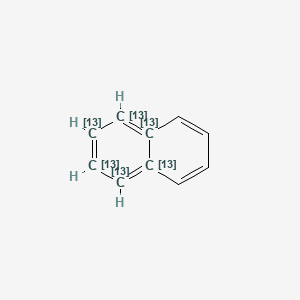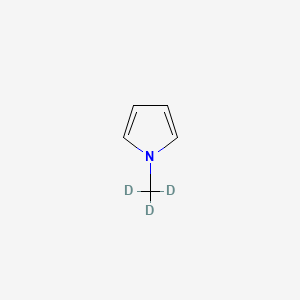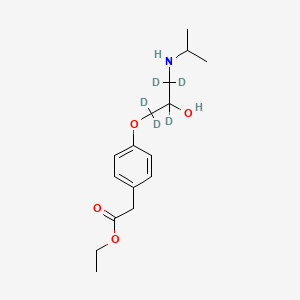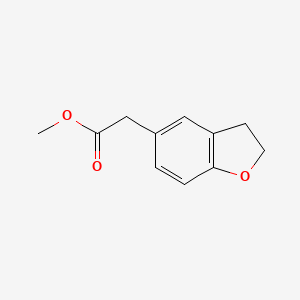
Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate
Overview
Description
“Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate” is a chemical compound with the CAS Number: 155852-41-8 . It has a molecular weight of 192.21 and a molecular formula of C11H12O3 . The compound is typically a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of “this compound” can be achieved through several methods. One method involves the use of thionyl chloride at 80℃ for 20 minutes . Another method uses sulfuric acid at 70℃ for 2 hours . Yet another method involves the use of water and sodium hydroxide in methanol at 25 - 60℃ . These methods have yielded the compound with efficiencies ranging from 79.8% to 93% .Molecular Structure Analysis
The IUPAC name for this compound is methyl 2,3-dihydro-1-benzofuran-5-ylacetate . The InChI Code is 1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3 . The InChI key is DJPMKHBXSUGMGA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 192.21 and a molecular formula of C11H12O3 . The boiling point and other physical properties are not provided in the search results.Scientific Research Applications
Anti-inflammatory Activity
- Anti-inflammatory Agents: A study by Hirose et al. (1976) found that certain 2,3-dihydrobenzofuran-5-acetic acids and related compounds, particularly those with a methyl group alpha to the acetic acid function, exhibit significant anti-inflammatory activity. This was specifically highlighted in alpha-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-alpha-methyl-5-acetic acid (Hirose et al., 1976).
Synthesis Improvements and Applications
- Improved Synthesis Methods: Deng Yong (2010) investigated a more practical and convenient process for synthesizing 3-(2,3-dihydrobenzofuran-5-yl) propanoic acid, highlighting the ongoing research into efficient production methods for related compounds (Deng Yong, 2010).
Antifungal and Antibacterial Activity
- Antifungal and Antibacterial Properties: Ahluwalia et al. (1986) synthesized compounds from 5-acetyl-2,3-dihydro-2-methylbenzofuran, which showed activity against various pathogens like Aspergillus fumigatus, Aspergillus niger, Staphylococcus aureus, and Escherichia coli (Ahluwalia et al., 1986).
Potential Antitumor Agents
- Antitumor Activity: Pieters et al. (1999) researched a series of dihydrobenzofuran lignans and benzofurans, identifying specific compounds with potential as antitumor agents. These compounds showed notable activity in inhibiting tubulin polymerization, particularly relevant for breast cancer and leukemia cell lines (Pieters et al., 1999).
Antiangiogenic Activity
- Antiangiogenic Properties: A study by Apers et al. (2002) explored the antiangiogenic activity of synthetic dihydrobenzofuran lignans. The dimerization product of caffeic acid methyl ester showed pronounced antiangiogenic activity, particularly its 2R,3R-enantiomer (Apers et al., 2002).
Safety and Hazards
The safety information available indicates that “Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate” has a signal word of "Warning" . The precautionary statements include P305+P351+P338-P280 . The hazard statements are H319-H317 . The compound does not have a UN number, and its packing group is not specified .
properties
IUPAC Name |
methyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPMKHBXSUGMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675844 | |
| Record name | Methyl (2,3-dihydro-1-benzofuran-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155852-41-8 | |
| Record name | Methyl 2,3-dihydro-5-benzofuranacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155852-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2,3-dihydro-1-benzofuran-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Benzofuranacetic acid, 2,3-dihydro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




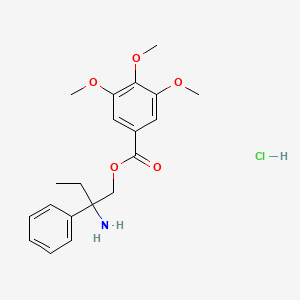
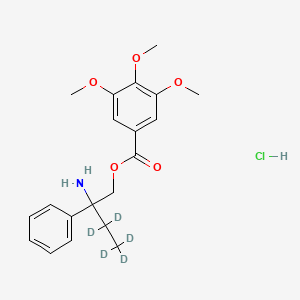
![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)
